[1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-
Description
1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is fused with a piperazine ring and a pyridine moiety, making it a unique and versatile molecule.
Properties
Molecular Formula |
C15H17N7 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-methyl-8-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H17N7/c1-12-10-13(15-18-17-11-22(15)19-12)20-6-8-21(9-7-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
CGPXLDORNYGGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones to form the triazolopyridazine coreThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization and substitution steps .
Chemical Reactions Analysis
1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine moieties can be substituted with other functional groups using appropriate nucleophiles under basic or acidic conditions
Scientific Research Applications
1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and signal transduction. For example, it may inhibit kinases or phosphodiesterases, thereby affecting cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-{6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}-4-(PYRIDIN-2-YL)PIPERAZINE can be compared with other similar compounds, such as:
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound has a similar triazolopyridazine core but lacks the piperazine and pyridine moieties, resulting in different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
